Pocenbrodib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

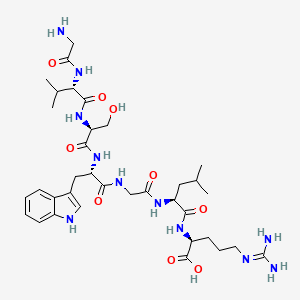

ポセンブロジブは、CBP/p300ファミリーのブロモドメインの阻害剤として知られる化学化合物です。 この化合物は、癌細胞の増殖と生存に不可欠な特定のタンパク質相互作用を阻害する能力により、癌研究において潜在的な可能性を示しています .

準備方法

合成経路と反応条件

ポセンブロジブの合成は、主要な中間体の形成、それに続く最終生成物形成のための反応を含む、複数ステップのプロセスを伴います。 合成経路は通常、置換ピリジン誘導体の調製から始まり、その後、ハロゲン化、求核置換、環化反応などのさまざまな化学変換が行われます .

工業的生産方法

ポセンブロジブの工業的生産は、高収率と高純度を保証するスケーラブルな合成経路によって達成されます。 このプロセスには、反応条件を最適化し、廃棄物を最小限に抑えるために、連続フロー化学や自動合成などの高度な技術が使用されています .

化学反応の分析

反応の種類

ポセンブロジブは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: この反応は、化合物への酸素の添加または水素の除去を伴います。

還元: この反応は、化合物への水素の添加または酸素の除去を伴います。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応はケトンまたはカルボン酸を生成する可能性があり、一方、還元反応はアルコールまたはアミンを生成する可能性があります .

科学研究アプリケーション

ポセンブロジブは、次のものを含む幅広い科学研究アプリケーションを持っています。

化学: タンパク質と小分子の相互作用を研究するためのツールとして使用されます。

生物学: ブロモドメインが遺伝子調節と細胞プロセスにおいて果たす役割を調査するために使用されます。

医学: タンパク質相互作用の調節不全を伴う癌やその他の病気の治療のための潜在的な治療薬。

科学的研究の応用

Pocenbrodib has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the interactions between proteins and small molecules.

Biology: Used to investigate the role of bromodomains in gene regulation and cellular processes.

Medicine: Potential therapeutic agent for the treatment of cancer and other diseases involving dysregulated protein interactions.

Industry: Used in the development of new drugs and chemical probes for research purposes .

作用機序

ポセンブロジブは、CBP/p300ファミリーのタンパク質のブロモドメインを阻害することにより、その効果を発揮します。これらのタンパク質は、クロマチン構造を修飾することによって、遺伝子発現の調節に重要な役割を果たしています。 これらのタンパク質を阻害することにより、ポセンブロジブは細胞の増殖と生存に関与する遺伝子の正常な機能を阻害し、癌細胞の増殖を阻害します .

類似の化合物との比較

類似の化合物

CCS1477: CBP/p300ファミリーのブロモドメインの別の阻害剤で、抗腫瘍活性を示しています。

I-CBP112: CBP/p300ファミリーを阻害し、薬剤耐性癌細胞の化学療法に対する感受性を高めることが期待されています.

ポセンブロジブの独自性

ポセンブロジブは、CBP/p300ファミリーのブロモドメインに対する高い効力と選択性においてユニークです。 この特異性は、これらのタンパク質がさまざまな生物学的プロセスにおいて果たす役割を研究し、癌の標的療法を開発するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

CCS1477: Another inhibitor of the bromodomain of the CBP/p300 family with potential antitumor activity.

Uniqueness of Pocenbrodib

This compound is unique in its high potency and selectivity for the bromodomain of the CBP/p300 family. This specificity makes it a valuable tool for studying the role of these proteins in various biological processes and for developing targeted therapies for cancer .

特性

CAS番号 |

2304372-79-8 |

|---|---|

分子式 |

C28H32FN3O6 |

分子量 |

525.6 g/mol |

IUPAC名 |

(1R,3R)-3-[(7S)-2-[(R)-(5-fluoro-2-methoxyphenyl)-hydroxymethyl]-6-methoxycarbonyl-7-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-3-yl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C28H32FN3O6/c1-15-7-9-19-21(31(15)28(36)38-3)10-11-22-24(19)30-26(25(33)20-14-17(29)8-12-23(20)37-2)32(22)18-6-4-5-16(13-18)27(34)35/h8,10-12,14-16,18,25,33H,4-7,9,13H2,1-3H3,(H,34,35)/t15-,16+,18+,25+/m0/s1 |

InChIキー |

NOUKMOKAEKAWKS-FSEQIFNCSA-N |

異性体SMILES |

C[C@H]1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3[C@@H]4CCC[C@H](C4)C(=O)O)[C@@H](C5=C(C=CC(=C5)F)OC)O |

正規SMILES |

CC1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3C4CCCC(C4)C(=O)O)C(C5=C(C=CC(=C5)F)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)

![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)

![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)